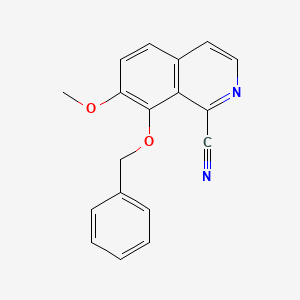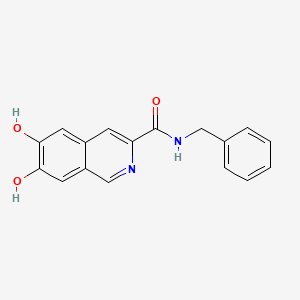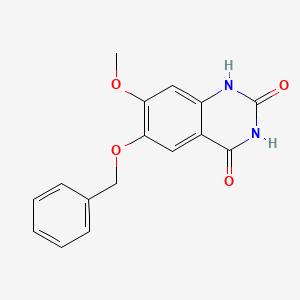![molecular formula C19H13N3O B11837355 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 119825-08-0](/img/structure/B11837355.png)
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of 8-hydroxyquinoline, benzaldehyde, and malononitrile in the presence of a catalyst. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization .
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as thiourea dioxide have been reported to be effective in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyranoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranoquinoline derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Medicine: It is being investigated for its potential use as an antitumor and antimicrobial agent.
Mécanisme D'action
The exact mechanism of action of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their antimalarial and antitumor properties, these compounds are structurally related to pyranoquinolines.
Uniqueness
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of a pyrano and quinoline ring system, which contributes to its diverse pharmacological profile. The presence of the phenyl group further enhances its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
119825-08-0 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H13N3O/c20-11-15-16(12-5-2-1-3-6-12)14-9-8-13-7-4-10-22-17(13)18(14)23-19(15)21/h1-10,16H,21H2 |
Clé InChI |
VNPNHFYNGHHFDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N |
Solubilité |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)

![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)




